molecular formula C21H24N2O4 B2668776 4-Oxo-4-((4-phenoxyphenyl)amino)-2-(piperidin-1-yl)butanoic acid CAS No. 941999-93-5

4-Oxo-4-((4-phenoxyphenyl)amino)-2-(piperidin-1-yl)butanoic acid

Cat. No. B2668776
CAS RN: 941999-93-5
M. Wt: 368.433
InChI Key: BRMANGLXLBKCOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-4-((4-phenoxyphenyl)amino)-2-(piperidin-1-yl)butanoic acid, also known as OPB-9195, is a chemical compound that has been extensively studied for its potential therapeutic applications. OPB-9195 is a small molecule inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV), which is involved in the regulation of glucose metabolism.

Scientific Research Applications

Concerted Proton-Coupled Electron Transfer

A study by Rhile and Mayer (2004) investigated the one-electron oxidation of a hydrogen-bonded phenol, which has similarities in structure and reactivity to the compound of interest. Their research demonstrated the occurrence of proton-coupled electron transfer (PCET), providing insights into the electron transfer mechanisms that could be relevant to understanding the reactivity of 4-Oxo-4-((4-phenoxyphenyl)amino)-2-(piperidin-1-yl)butanoic acid in biological systems or synthetic applications (Rhile & Mayer, 2004).

Mannich Reaction and Electrochemical Behavior

Naik et al. (2013) described the synthesis and characterization of novel Mannich bases, which involve the reaction of certain acids with formaldehyde and piperidine. Although not directly related to the target compound, this study's methodology and the electrochemical properties of the synthesized compounds could provide a framework for the synthesis and analysis of related compounds, potentially including this compound derivatives (Naik et al., 2013).

Antimicrobial Activity

Mickevičienė et al. (2015) explored the antimicrobial activity of N-Substituted-β-amino acid derivatives containing various moieties, including 2-Hydroxyphenyl and Benzo[b]phenoxazine. While not directly studying this compound, their work on the synthesis of derivatives and their biological activity provides a precedent for investigating the antimicrobial potential of structurally related compounds (Mickevičienė et al., 2015).

Microwave-Assisted Synthesis

Uguen et al. (2021) reported on the microwave-assisted synthesis of 4-oxo-2-butenoic acids, highlighting a method that could be applicable to the synthesis of this compound. Their research offers a potentially efficient and versatile approach for synthesizing biologically active species and intermediates for further derivatization (Uguen et al., 2021).

properties

IUPAC Name

4-oxo-4-(4-phenoxyanilino)-2-piperidin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c24-20(15-19(21(25)26)23-13-5-2-6-14-23)22-16-9-11-18(12-10-16)27-17-7-3-1-4-8-17/h1,3-4,7-12,19H,2,5-6,13-15H2,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMANGLXLBKCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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